molecular formula C10H7BrN4 B1281506 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 71856-56-9

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1281506
CAS No.: 71856-56-9
M. Wt: 263.09 g/mol
InChI Key: GTANIIIAZUVWIW-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group at position 5, a bromophenyl group at position 1, and a carbonitrile group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with malononitrile under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation of the amino group can produce nitro derivatives.

Scientific Research Applications

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and bromophenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(4-bromophenyl)pyrazole
  • 5-amino-3-(4-chlorophenyl)pyrazole
  • 5-amino-3-(4-methylphenyl)pyrazole

Uniqueness

Compared to similar compounds, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group at position 4. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTANIIIAZUVWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500584
Record name 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71856-56-9
Record name 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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